5-Amino-4-methylpyrimidine is a structural motif present in various biologically active compounds, which has been extensively studied for its diverse pharmacological properties. The research on this compound and its derivatives spans across different fields, including anti-parasitic, anti-inflammatory, anti-cancer, and antiviral activities. These studies have led to the development of several potent and selective inhibitors targeting various enzymes and receptors, showcasing the versatility of 5-amino-4-methylpyrimidine as a scaffold for drug development.
The mechanism of action of 5-amino-4-methylpyrimidine derivatives varies depending on the target enzyme or receptor. For instance, derivatives have been used to create selective inhibitors of calcium-dependent protein kinase-1 (CDPK1) from Toxoplasma gondii and Cryptosporidium parvum, with compounds exhibiting low nanomolar inhibitory potencies and submicromolar activities in cell proliferation assays1. Another study identified a novel scaffold with inhibitory activity against VEGFR-2 kinase, which exhibited antiproliferative activity against cancer cells by causing cell accumulation at the G2/M phase of the cell cycle3. Additionally, aminopyrimidine derivatives have been evaluated as 5-HT1A partial agonists, showing moderate potency and improved metabolic stability4. In the context of antioxidative activity, substituted 5-aminopyrimidines have been identified for their potential in treating oxidative stress-related diseases5. Moreover, 5-substituted 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production6.
5-Amino-4-methylpyrimidine derivatives have demonstrated significant antiparasitic activity. For example, the aforementioned CDPK1 inhibitors have shown potential in treating infections caused by T. gondii and C. parvum1. Additionally, 2-aminopyrimidine-based 4-aminoquinolines have been synthesized and shown in vitro anti-plasmodial activity against Plasmodium falciparum strains, with some compounds exhibiting nanomolar potency10.
Several derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potential. Some compounds emerged as more potent than standard drugs, with very low ulcer indices observed for the potent compounds2. Furthermore, 4-amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in rat models7.
The antiproliferative VEGFR-2 inhibitors based on the 4-aminopyrimidine-5-carboxaldehyde oxime scaffold have shown promising results against cancer cells, highlighting the potential of these compounds in cancer therapy3.
Novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV), with some compounds exhibiting better curative effects than commercial products9.
The antioxidative activity of substituted 5-aminopyrimidines has been described, with certain derivatives displaying high activity in both in vitro and cell-based assays, suggesting their use in the treatment of diseases related to oxidative stress5.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0